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molecular formula C10H7BrS B8698839 2-(3-Bromophenyl)thiophene

2-(3-Bromophenyl)thiophene

Cat. No. B8698839
M. Wt: 239.13 g/mol
InChI Key: FLQUZYDPRFWCHJ-UHFFFAOYSA-N
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Patent
US05292879

Procedure details

3,5-dibromoaniline was treated as described in the procedure for 2-(3'-bromophenyl)thiophene to give 2-(3',5'-dibromophenyl)thiophene in 55% yield as a yellow oil, which solidified as a glassy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Br:9])[CH:8]=1)N.BrC1C=C([C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)C=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH:6]=[C:7]([Br:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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